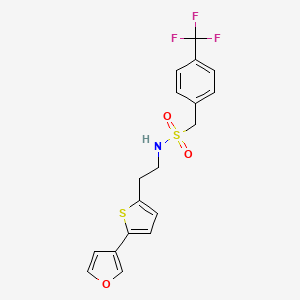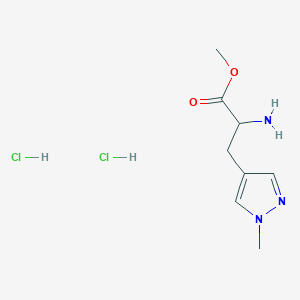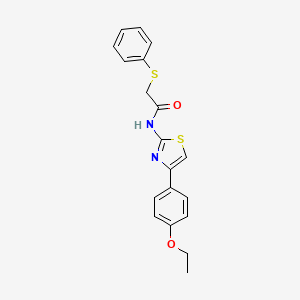
N-cyclopropyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-cyclopropyl-2-methoxybenzamide”, benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
Chemodivergent Annulations and C-H Activation
N-cyclopropyl-2-methoxybenzamide is involved in chemodivergent annulations, a process pivotal in chemical synthesis. Rhodium(III)-catalyzed C-H activation with N-methoxybenzamides and sulfoxonium ylides is a notable example. This method leads to diverse chemical structures under acid-controlled conditions, demonstrating its potential in complex organic synthesis (Xu et al., 2018).
Structural Studies and Tautomerization
The structure of N-methoxybenzamide derivatives, such as glibenclamide, has been extensively studied. Investigations include exploring their structure in different states (solid and solution) and examining the phenomenon of tautomerization, which is crucial for understanding their chemical behavior (Sanz et al., 2012).
Antibacterial Properties
Compounds derived from N-methoxybenzamide, such as 3-methoxybenzamide, have shown potential as antibacterial agents. Studies have explored their inhibitory effects on essential bacterial proteins like FtsZ, indicating their role in developing new antimicrobial treatments (Haydon et al., 2010).
Cell Division and Drug Resistance
Research on benzamide derivatives like 3-methoxybenzamide has revealed their impact on cell division in bacteria, leading to filamentation and cell lysis. This understanding is crucial in addressing bacterial resistance and developing new therapeutic strategies (Ohashi et al., 1999).
Generation of Acyclic N-Acylimines
N-methoxybenzamides, as precursors for acyclic N-acylimines, have been generated through a radical process. This methodology is significant in organic chemistry for synthesizing various compounds (Chao & Weinreb, 2000).
Antitumor Activities
N-methoxybenzamide derivatives have been evaluated for their antitumor properties. For instance, 3-acyl isoquinolin-1(2H)-ones exhibit potent efficacy against human cancer cells, highlighting their potential in cancer drug discovery (Bian et al., 2020).
Regioselective Ortho-C–H Amidation and Cyclization
Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide has shown advancements in the synthesis of quinazolin-4(3H)-one derivatives. This reaction is notable for its regioselectivity and functional group tolerance, offering avenues for the synthesis of complex molecules (Xiong et al., 2018).
Oxidative Olefination and Directed C-H Bond Activation
N-methoxybenzamides have been utilized in Rh(III)-catalyzed oxidative olefination, where the N-O bond acts as an internal oxidant. This process is crucial for creating valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Characterization of Gold-Carbene Bond
Studies on complexes involving cyclopropyl(methoxy)carbene reveal insights into the nature of the gold-carbene bond. This research is pivotal in understanding the electronic properties and reactivity of such complexes (Azzopardi et al., 2015).
Propriétés
IUPAC Name |
N-cyclopropyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLVTIFFJXHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)


![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)
![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)